Noir PN

Vue d'ensemble

Description

Black phosphorus nitride, commonly referred to as Black PN, is an inorganic compound composed of phosphorus and nitrogen. It is classified as a binary nitride and is represented by the chemical formula PN. This compound is known for its unique properties, including a P-N triple bond with a lone pair on each atom, making it isoelectronic with nitrogen, carbon monoxide, phosphorus, carbon disulfide, and silicon monoxide . Black phosphorus nitride is highly unstable under standard conditions and tends to rapidly self-polymerize. It has been detected in the interstellar medium and is thought to play a significant role in the atmospheres of Jupiter and Saturn .

Applications De Recherche Scientifique

Black phosphorus nitride has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a precursor for the synthesis of other phosphorus-containing compounds. In biology, black phosphorus nitride is being explored for its potential use in drug delivery systems and bioimaging due to its biocompatibility and tunable properties .

In medicine, black phosphorus nitride is being investigated for its potential use in photothermal therapy and as a contrast agent for magnetic resonance imaging (MRI).

In industry, black phosphorus nitride is used in the development of advanced materials for energy storage and conversion, such as batteries and supercapacitors.

Mécanisme D'action

Target of Action

Black PN, also known as Brilliant Black BN or E151, is a synthetic black diazo dye . It is primarily used as a food coloring agent It has been suggested that it may interact with various cellular components due to its chemical structure .

Mode of Action

As a diazo dye, it is known to be soluble in water and usually comes as a tetrasodium salt . It is believed to interact with its targets through non-covalent interactions, such as hydrogen bonding and ionic interactions .

Biochemical Pathways

Some studies suggest that it may have an impact on oxidative stress-related parameters . In a study conducted on fruit flies, Black PN was found to alter the level and activity of oxidative stress-related biomarkers in a dose-dependent manner .

Pharmacokinetics

Due to its water solubility, it is expected to be readily absorbed and distributed throughout the body . It is also likely to be excreted via the kidneys due to its small molecular size .

Result of Action

For instance, Brilliant Black BN was found positive in a micronucleus test and a Comet assay in vitro .

Action Environment

The action of Black PN can be influenced by various environmental factors. For instance, its stability and efficacy as a food coloring agent can be affected by factors such as pH, temperature, and light exposure . Moreover, its action can also be influenced by the presence of other food components .

Analyse Biochimique

Biochemical Properties

“Black PN” interacts with various enzymes and proteins, affecting their gene expression and activity. For instance, it has been observed to affect the gene expression and activity of superoxide dismutase, catalase (CAT), glutathione peroxidase (GPX), and acetylcholinesterase (AChE) enzymes .

Cellular Effects

“Black PN” has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, treatment with “Black PN” caused a decrease in both gene expression and enzyme activity of CAT and GPx .

Molecular Mechanism

At the molecular level, “Black PN” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been observed to decrease AChE activity, glutathione (GSH) level, and mitochondrial DNA (mtDNA) copy number .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Black PN” change over time. It has been observed that treatment with “Black PN” can trigger toxicity by altering the level and activity of oxidative stress-related biomarkers in a dose-dependent manner .

Dosage Effects in Animal Models

In animal models, the effects of “Black PN” vary with different dosages. For instance, in fruit flies (Drosophila melanogaster), it was observed that treatment with 5 mg/mL of the dye caused a decrease in both gene expression and enzyme activity of CAT and GPx .

Méthodes De Préparation

The preparation of black phosphorus nitride involves several synthetic routes and reaction conditions. One common method is the chemical vapor deposition (CVD) technique, where phosphorus and nitrogen gases are reacted at high temperatures to form black phosphorus nitride. Another method involves the use of a phosphorus source, such as red phosphorus, which is reacted with nitrogen gas in a sealed tube at elevated temperatures. The reaction conditions typically include temperatures ranging from 500°C to 1000°C and pressures of up to 100 kPa .

Industrial production methods for black phosphorus nitride are still in the developmental stage due to the compound’s instability and high reactivity. Current research is focused on optimizing the synthesis process to improve yield and stability while reducing production costs .

Analyse Des Réactions Chimiques

Black phosphorus nitride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, black phosphorus nitride reacts with oxygen to form phosphorus oxides and nitrogen oxides. Common reagents used in these reactions include oxygen gas and hydrogen peroxide. The major products formed from these reactions are phosphorus pentoxide and nitrogen dioxide .

In reduction reactions, black phosphorus nitride can be reduced to elemental phosphorus and ammonia using reducing agents such as lithium aluminum hydride or sodium borohydride. The reaction conditions typically involve temperatures ranging from 200°C to 400°C and inert atmospheres to prevent oxidation .

Substitution reactions of black phosphorus nitride involve the replacement of the nitrogen atom with other elements or groups. For example, black phosphorus nitride can react with halogens to form phosphorus halides and nitrogen gas. Common reagents used in these reactions include chlorine, bromine, and iodine .

Comparaison Avec Des Composés Similaires

Black phosphorus nitride is unique compared to other similar compounds due to its combination of high surface area, tunable bandgap, and biocompatibility. Similar compounds include phosphorus mononitride, phosphorus pentachloride, and phosphorus trichloride . While these compounds share some properties with black phosphorus nitride, they differ in their chemical structure, reactivity, and applications.

Phosphorus mononitride, for example, is also a binary nitride but is highly unstable and tends to polymerize rapidly . Phosphorus pentachloride and phosphorus trichloride, on the other hand, are phosphorus halides with different chemical properties and applications .

Propriétés

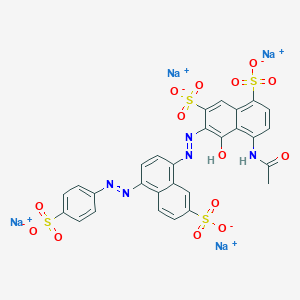

Numéro CAS |

2519-30-4 |

|---|---|

Formule moléculaire |

C28H21N5NaO14S4 |

Poids moléculaire |

802.7 g/mol |

Nom IUPAC |

tetrasodium;4-acetamido-5-hydroxy-6-[[7-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1,7-disulfonate |

InChI |

InChI=1S/C28H21N5O14S4.Na/c1-14(34)29-23-10-11-24(50(42,43)44)20-13-25(51(45,46)47)27(28(35)26(20)23)33-32-22-9-8-21(18-7-6-17(12-19(18)22)49(39,40)41)31-30-15-2-4-16(5-3-15)48(36,37)38;/h2-13,35H,1H3,(H,29,34)(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47); |

Clé InChI |

IZLSHSYQPYPPRM-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES isomérique |

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)[O-])C=C(/C(=N/NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])/C2=O)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

CC(=O)NC1=C2C(=C(C=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

| 2519-30-4 | |

Description physique |

Black powder or granules |

Synonymes |

4-(Acetylamino)-5-hydroxy-6-[2-[7-sulfo-4-[2-(4-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-1,7-naphthalenedisulfonic Acid Sodium Salt (1:4); 4-(Acetylamino)-5-hydroxy-6-[[7-sulfo-4-[(4-sulfophenyl)azo]-1-naphthalenyl]azo]-, tetrasodium Salt 1,7- |

Origine du produit |

United States |

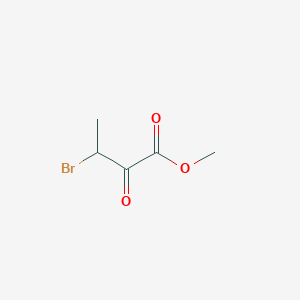

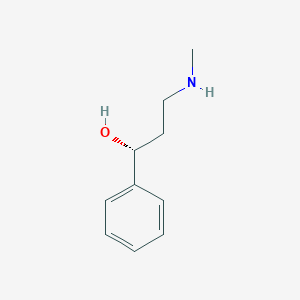

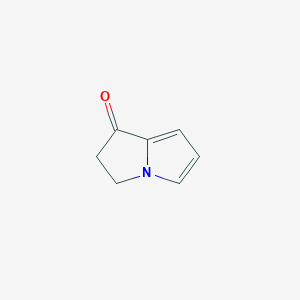

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

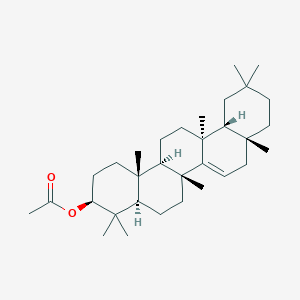

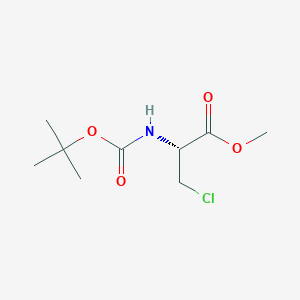

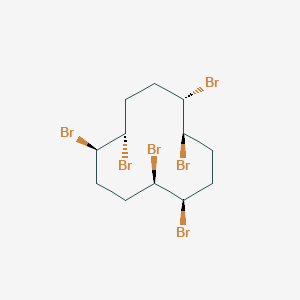

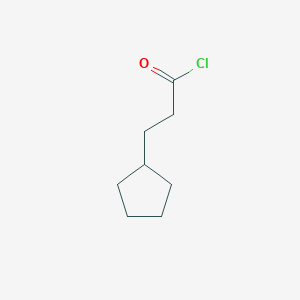

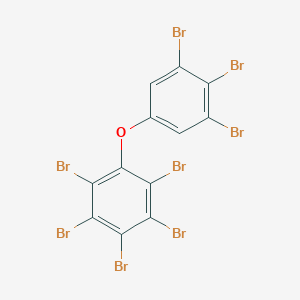

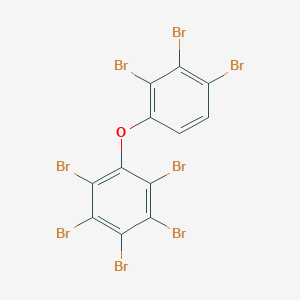

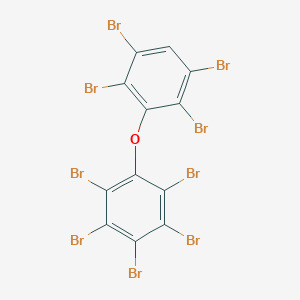

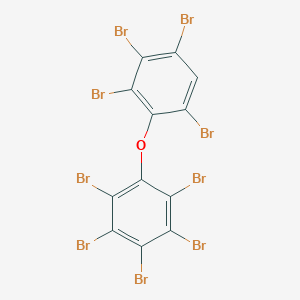

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B41039.png)

![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)